molecular formula C10H12FN B2789937 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine CAS No. 1247813-35-9

1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine

Cat. No.: B2789937
CAS No.: 1247813-35-9
M. Wt: 165.211
InChI Key: JXJCRLJQQGZDMN-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine (CAS 1247813-35-9) is a high-value fluorinated cyclopropane derivative utilized primarily as a advanced synthetic intermediate in medicinal chemistry and drug discovery . This compound is of significant interest in pharmaceutical research, particularly in the development of central nervous system (CNS) agents. Scientific literature indicates that structurally related fluorinated cyclopropane derivatives are designed and investigated as potent and selective agonists for the 5-HT2C serotonin receptor . Targeting this receptor is a promising therapeutic strategy for treating disorders such as obesity, schizophrenia, and drug addiction, where achieving selectivity over related receptor subtypes is a critical research objective . The incorporation of the cyclopropane ring and a fluorine atom is a strategic approach in drug design, as it can influence the compound's conformation, metabolic stability, and lipophilicity, thereby optimizing its properties for potential blood-brain barrier penetration and biological activity . Researchers employ this compound as a key building block in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. It is supplied with a Certificate of Analysis (COA) and is analyzed using techniques such as LCMS, GCMS, HPLC, and NMR to ensure identity and high purity, typically >99% . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-3-1-2-8(6-9)7-10(12)4-5-10/h1-3,6H,4-5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJCRLJQQGZDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-fluorobenzyl)cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(3-fluorobenzyl)cyclopropylamine, a valuable building block in medicinal chemistry, notably as an intermediate for Lysine-specific demethylase 1 (LSD1) inhibitors.[1] The guide focuses on the most efficient and scalable synthetic routes, with a primary emphasis on reductive amination. Detailed mechanistic insights, step-by-step experimental protocols, and a thorough analysis of the synthesis of key starting materials are presented. This document is intended to serve as a practical resource for researchers and process chemists in the pharmaceutical and agrochemical industries.

Introduction: The Significance of the Cyclopropylamine Moiety

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. The strained three-membered ring influences the pKa of the amine and its orientation in binding pockets, often leading to enhanced potency and selectivity. 1-(3-fluorobenzyl)cyclopropylamine, in particular, has emerged as a key intermediate in the synthesis of potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. The strategic incorporation of a fluorine atom on the benzyl ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties.

This guide delves into the practical synthesis of this important intermediate, providing a robust foundation for its preparation on both laboratory and larger scales.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A retrosynthetic analysis of 1-(3-fluorobenzyl)cyclopropylamine points to a convergent and highly efficient synthetic strategy. The most logical disconnection is at the carbon-nitrogen bond, leading to two readily accessible starting materials: cyclopropylamine and 3-fluorobenzaldehyde. This disconnection suggests a forward synthesis based on reductive amination, a reliable and widely used method for forming C-N bonds.

G cluster_starting_materials Starting Material Synthesis target 1-(3-fluorobenzyl)cyclopropylamine disconnection C-N Disconnection (Reductive Amination) target->disconnection intermediates Cyclopropylamine + 3-Fluorobenzaldehyde disconnection->intermediates cyclopropylamine Cyclopropylamine intermediates->cyclopropylamine Synthesis fluorobenzaldehyde 3-Fluorobenzaldehyde intermediates->fluorobenzaldehyde Synthesis

Figure 1: Retrosynthetic analysis of 1-(3-fluorobenzyl)cyclopropylamine.

Synthesis of Starting Materials

A thorough understanding of the synthesis of the key starting materials is crucial for a robust and cost-effective overall process.

Synthesis of Cyclopropylamine

While commercially available, the synthesis of cyclopropylamine is often necessary for large-scale production. A common and well-established route starts from the inexpensive feedstock, γ-butyrolactone.[2][3][4][5][6][7]

The multi-step synthesis involves:

  • Ring-opening of γ-butyrolactone: Treatment with a hydrohalide, such as hydrogen chloride, cleaves the lactone ring to form 4-chlorobutyric acid.[3]

  • Esterification: The resulting carboxylic acid is esterified, typically with a hindered alcohol to facilitate the subsequent cyclization.[3]

  • Cyclization: The 4-chlorobutyrate ester undergoes intramolecular cyclization in the presence of a strong base to form the corresponding cyclopropanecarboxylate ester.[3]

  • Amidation: The ester is then converted to cyclopropanecarboxamide by reaction with ammonia.

  • Hofmann Rearrangement: Finally, the amide is subjected to a Hofmann rearrangement using an alkali hypohalite to yield cyclopropylamine.[3]

G butyrolactone γ-Butyrolactone chlorobutyric_acid 4-Chlorobutyric Acid butyrolactone->chlorobutyric_acid HCl ester Hindered 4-Chlorobutyrate Ester chlorobutyric_acid->ester ROH, H+ cyclopropane_ester Cyclopropanecarboxylate Ester ester->cyclopropane_ester Base amide Cyclopropanecarboxamide cyclopropane_ester->amide NH3 cyclopropylamine Cyclopropylamine amide->cyclopropylamine Hofmann Rearrangement

Figure 2: Synthesis of cyclopropylamine from γ-butyrolactone.

Synthesis of 3-Fluorobenzaldehyde

3-Fluorobenzaldehyde is a commercially available reagent.[8][9] For laboratory or large-scale synthesis, it can be prepared through several methods, most commonly via the oxidation of 3-fluorobenzyl alcohol.[10] Another approach involves a halogen-exchange reaction from a corresponding chloro- or bromobenzaldehyde.[11]

Core Synthesis: Reductive Amination

The most direct and efficient method for the synthesis of 1-(3-fluorobenzyl)cyclopropylamine is the reductive amination of 3-fluorobenzaldehyde with cyclopropylamine.[12] This one-pot reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

G reactants 3-Fluorobenzaldehyde + Cyclopropylamine imine_formation Imine Formation reactants->imine_formation imine N-(3-fluorobenzylidene)cyclopropanamine (Imine Intermediate) imine_formation->imine reduction Reduction imine->reduction product 1-(3-fluorobenzyl)cyclopropylamine reduction->product

Figure 3: Reductive amination pathway.

Mechanistic Considerations and Choice of Reagents

The success of the reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the imine in the presence of the starting aldehyde. Common and effective reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[12]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic and less nucleophilic than sodium borohydride, which minimizes the competing reduction of the aldehyde.

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at a slightly acidic pH. However, due to the potential toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred, especially on a larger scale.

The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. The addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate.[13]

Detailed Experimental Protocol

Materials:

  • 3-Fluorobenzaldehyde

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Add cyclopropylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) and stir for an additional 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford 1-(3-fluorobenzyl)cyclopropylamine as a pure product.

Table 1: Summary of Reaction Parameters

ParameterValue
Solvent Dichloromethane (DCM)
Reducing Agent Sodium triacetoxyborohydride
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous NaHCO₃ quench
Purification Silica Gel Chromatography
Characterization
  • ¹H NMR: Expect signals for the aromatic protons of the 3-fluorobenzyl group, a singlet for the benzylic CH₂ protons, a multiplet for the cyclopropyl CH proton, and multiplets for the cyclopropyl CH₂ protons.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons (with C-F coupling), the benzylic carbon, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 1-(3-fluorobenzyl)cyclopropylamine should be observed.

Alternative Synthetic Approaches

While reductive amination is the most direct route, other methods for the synthesis of the cyclopropylamine core can be considered, followed by N-alkylation. One such method involves a titanium-mediated coupling of nitriles with Grignard reagents, which can provide primary cyclopropylamines that can then be alkylated with 3-fluorobenzyl bromide.[3] However, this approach is less convergent and may require an additional protection-deprotection sequence for the amine.

Conclusion

The synthesis of 1-(3-fluorobenzyl)cyclopropylamine is most efficiently achieved through a one-pot reductive amination of 3-fluorobenzaldehyde and cyclopropylamine. This method is robust, scalable, and utilizes readily available starting materials. A thorough understanding of the synthesis of the precursors, particularly cyclopropylamine from γ-butyrolactone, is essential for a comprehensive and cost-effective manufacturing process. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this key pharmaceutical intermediate.

References

  • Georganics. (2021, December 28). Cyclopropylamine - general description and application. Retrieved from [Link]

  • Google Patents. (1986). Process for the manufacture of cyclopropylamine. (US4590292A).
  • ResearchGate. (2000, June). Synthesis of cyclopropylamine with Phase Transfer Catalysis. Retrieved from [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Retrieved from [Link]

  • Google Patents. (1998). Process for the preparation of cyclopropylamine. (DE19830633A1).
  • Google Patents. (2019). Synthetic method of 3-bromo-4-fluorobenzaldehyde. (CN109912396B).
  • Mastering Organic Chemistry. (2026, January 26). The Versatility of 3-Fluorobenzaldehyde. Retrieved from [Link]

  • Wikipedia. Fluorobenzaldehyde. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • PubChem. N-Cyclopropylbenzenemethanamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Google Patents. (2014). Cyclopropylamines as LSD1 inhibitors. (US8853408B2).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

  • Google Patents. (1973). Process for manufacturing cyclopropylamine. (US3711549A).
  • The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Retrieved from [Link]

  • BindingDB. Patents In BindingDB. Retrieved from [Link]

  • European Patent Office. (1989, August 30). Process for the manufacture of cyclopropylamine. (EP 0205403 B1). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine

[1][2]

Executive Summary & Retrosynthetic Analysis

The target molecule features a primary amine and a 3-fluorobenzyl group geminally substituted on a cyclopropane ring.[1] Retrosynthetically, two primary disconnections exist:

  • Route A (Direct Cyclopropanation): Interception of a nitrile with a titanacyclopropane species (Kulinkovich-Szymoniak).[1][2][3] This is the most atom-economical and direct path for laboratory synthesis.[1]

  • Route B (Alkylation/Rearrangement): Double alkylation of an active methylene precursor followed by Hofmann or Curtius rearrangement. This is a robust, lower-cost alternative for multi-kilogram GMP campaigns.[1][2]

Retrosynthetic Diagram

RetrosynthesisTargetTarget:1-[(3-F-Ph)methyl]cyclopropan-1-amineNitrilePrecursor A:2-(3-Fluorophenyl)acetonitrileTarget->NitrileKulinkovich-Szymoniak(Ti(OiPr)4, EtMgBr)EsterPrecursor B:Ethyl cyanoacetate+ 3-F-Benzyl BromideTarget->EsterDialkylation +Hofmann Rearrangement

Figure 1: Retrosynthetic strategies.[1][2] Route A (Red) is the primary protocol detailed below.

Primary Protocol: Kulinkovich-Szymoniak Reaction[1][2][3]

This protocol utilizes the Szymoniak variation of the Kulinkovich reaction.[3][4][5] It involves the reaction of a nitrile with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide.[3][4][6][7] The in situ generated titanacyclopropane acts as a 1,2-dicarbanion equivalent, attacking the nitrile to form an azatitanacyclopentene, which rearranges to the primary cyclopropylamine upon Lewis acid activation.

Reagents & Stoichiometry[1][2][10]
ReagentEquiv.[1][3][5][8][9][10]RoleNotes
2-(3-Fluorophenyl)acetonitrile 1.0SubstrateDry, free of water/alcohol.[1][2]
Titanium(IV) isopropoxide 1.1MediatorFreshly distilled if yellow/turbid.[1][2]
Ethylmagnesium bromide 2.2Reagent3.0 M in Et₂O (preferred) or THF.[1][2]
Boron trifluoride etherate 2.0Lewis AcidEssential for amine formation vs. ketone.[1]
Diethyl Ether (Et₂O) SolventSolventAnhydrous, degassed.[2]
Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Maintain an inert atmosphere (Argon or Nitrogen) throughout.[1]

  • Charge the flask with 2-(3-Fluorophenyl)acetonitrile (10.0 mmol) and anhydrous Et₂O (50 mL).

  • Add Titanium(IV) isopropoxide (11.0 mmol, 3.25 mL) via syringe. The solution typically turns pale yellow.

Step 2: Grignard Addition (The Critical Step)

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath). Note: While some protocols suggest RT, low temperature addition controls the exotherm and minimizes nitrile deprotonation.

  • Add EtMgBr (22.0 mmol) dropwise over 30–45 minutes.

  • Upon completion of addition, remove the cooling bath and allow the mixture to warm to room temperature.

  • Stir at room temperature for 1 hour. The color will darken significantly (brown/black), indicating the formation of the azatitanacyclopentene intermediate.

Step 3: Lewis Acid Activation

  • Add BF₃[1]·OEt₂ (20.0 mmol, 2.5 mL) dropwise to the reaction mixture at room temperature.

  • Stir for an additional 30 minutes. This step facilitates the ring closure and demetallation.

Step 4: Quench and Workup

  • Cool the mixture to 0 °C.

  • Carefully quench with 10% aqueous NaOH (20 mL) followed by water (20 mL). Caution: Vigorous gas evolution (ethane/ethene).[1][2]

  • Filter the resulting biphasic suspension through a pad of Celite to remove titanium salts. Wash the pad thoroughly with Et₂O.

  • Acid-Base Extraction (Purification):

    • Extract the filtrate with 1M HCl (3 x 30 mL). The product (amine) moves to the aqueous phase; non-basic impurities (unreacted nitrile) remain in the organic phase.[2]

    • Wash the combined aqueous acidic layers with Et₂O (1 x 30 mL).

    • Basify the aqueous layer to pH >12 using 6M NaOH (cooling required).

    • Extract the free amine with Et₂O (3 x 40 mL).

    • Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate under reduced pressure to yield the crude amine.

Step 5: Final Purification

  • The crude oil is typically >90% pure. For analytical grade, purify via distillation (Kugelrohr) or convert to the hydrochloride salt (add 2M HCl in ether) and recrystallize from iPrOH/Et₂O.[2]

Reaction Mechanism & Workflow

WorkflowSetup1. SetupNitrile + Ti(OiPr)4 in Et2OGrignard2. Grignard AdditionEtMgBr (-78°C -> RT)Forms TitanacyclopropaneSetup->GrignardIntermediateIntermediateAzatitanacyclopenteneGrignard->IntermediateLewisAcid3. ActivationAdd BF3·OEt2Promotes Ring ClosureIntermediate->LewisAcidQuench4. WorkupNaOH Quench -> Acid/Base ExtractionLewisAcid->Quench

Figure 2: Workflow for the Kulinkovich-Szymoniak synthesis of cyclopropylamines.[1][2]

Alternative Protocol: Classical Alkylation (Robust Route)[1][2]

For laboratories lacking inert atmosphere capabilities or wishing to avoid stoichiometric titanium waste, the classical alkylation route is recommended.

Phase 1: Dialkylation

  • Reagents: 2-(3-Fluorophenyl)acetonitrile, 1,2-dibromoethane (1.2 equiv), 50% NaOH (aq), TEBA (Benzyltriethylammonium chloride, 1 mol%).

  • Procedure: Mix reagents and stir vigorously at 50 °C. The phase transfer catalyst (TEBA) facilitates the double alkylation of the active methylene by 1,2-dibromoethane.

  • Product: 1-[(3-Fluorophenyl)methyl]cyclopropanecarbonitrile.[1][2]

Phase 2: Hydrolysis & Rearrangement

  • Hydrolysis: Reflux the nitrile in KOH/ethylene glycol to form the carboxylic acid.

  • Curtius Rearrangement: Treat the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in t-Butanol to form the Boc-protected amine, followed by TFA deprotection.[1]

    • Alternatively: Convert Acid to Amide (SOCl₂, then NH₃), then perform Hofmann Rearrangement (Br₂/NaOH) to yield the primary amine directly.[2]

Analytical Data (Expected)

  • Physical State: Colorless to pale yellow oil (Free base); White solid (HCl salt).[1][2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–6.90 (m, 4H, Ar-H)[1][2]

    • δ 2.75 (s, 2H, Ar-CH₂-C)[1][2]

    • δ 0.65–0.55 (m, 2H, Cyclopropane-CH₂)[1][2]

    • δ 0.50–0.40 (m, 2H, Cyclopropane-CH₂)[1][2]

    • Note: The amine protons (-NH₂) are typically broad singlets.[1][2]

  • ¹⁹F NMR: Characteristic signal around -113 ppm (referenced to CFCl₃).[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Ketone Formation Incomplete ligand exchange or hydrolysis of imine intermediate.[1][2]Ensure BF₃·OEt₂ is used.[1][6][10] The Lewis acid prevents hydrolysis to the ketone (Kulinkovich-de Meijere product) and favors the amine.[1]
Starting Material Recovery Deprotonation of the acidic benzylic proton by EtMgBr.Add EtMgBr slowly at low temperature (-78°C) . If problem persists, switch to the Classical Alkylation route.
Titanium Emulsion Improper quenching.[1]Use a minimal amount of water during quench, followed by extensive drying with Na₂SO₄. Celite filtration is mandatory.[1]

Safety Considerations

  • Titanium(IV) Isopropoxide: Moisture sensitive.[1][2] Hydrolyzes to release isopropanol and TiO₂.[1]

  • Ethylmagnesium Bromide: Pyrophoric/Water reactive.[1][10] Handle under inert atmosphere.

  • 3-Fluorobenzyl derivatives: Fluorinated aromatics can be absorbed through the skin.[1] Wear appropriate PPE.[1]

  • Cyclopropanes: Strained rings can be reactive.[1] The amine product acts as a monoamine oxidase (MAO) inhibitor analog; treat as a potential bioactive agent.

References

  • Bertus, P., & Szymoniak, J. (2001).[2][3] New and easy route to primary cyclopropylamines from nitriles.[1][3] Chemical Communications, (18), 1792–1793.[2] Link

  • Szymoniak, J., & Bertus, P. (2007).[2][3] Titanium-Mediated Synthesis of Cyclopropylamines. Synlett, 2007(09), 1346–1356.[2] Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[2][4][5] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.[2][4] Link[1][2]

  • Gaucher, A., et al. (2006).[2] Synthesis of 1-phenylcyclopropane carboxamide derivatives (Classical Route). Patent WO2006001493A1.[1] Link[1][2]

Troubleshooting & Optimization

Technical Support Center: Steric Hindrance in 1-(3-Fluorobenzyl)cyclopropylamine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STR-402-GEM Status: Open Priority: High (Blocker) Subject: Overcoming nucleophilic deactivation in gem-disubstituted cyclopropylamines.

The Engineering Challenge: Why This Reaction Fails

The "Cone of Silence" Effect

You are likely experiencing low conversion (<10%) or unreacted starting material, even after 24 hours. This is not a simple issue of "low reactivity"; it is a geometric blockade.

The target molecule, 1-(3-fluorobenzyl)cyclopropylamine , possesses a fatal combination of steric features:

  • Quaternary Carbon Center: The amine nitrogen is attached to a carbon that is also bonded to a benzyl group and two ring carbons. This creates a "quaternary wall" that blocks the approach of bulky electrophiles.

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect): While the cyclopropyl ring usually forces substituents apart (increasing reaction rates for intramolecular cyclization), in intermolecular coupling, the rigid

    
     bond angle of the ring forces the benzyl group and the amine into a fixed, crowded trajectory.
    
  • Electronic Deactivation: The 3-fluorobenzyl group exerts a mild inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the nitrogen lone pair.

The Solution Architecture: To solve this, we must move away from "activated esters" (like HATU/OBt, which are too bulky) and toward "high-energy, low-steric" electrophiles (Acid Chlorides/T3P) or "catalytic pockets" (Buchwald-Hartwig).

Protocol Module A: Amide Coupling (The "Small Bullet" Strategy)

Standard coupling reagents like HATU generate an active ester (O-At/O-Bt) that is often physically larger than the aperture available on your amine. You need a smaller electrophile.

Primary Recommendation: T3P (Propylphosphonic Anhydride)

T3P forms a mixed anhydride that is highly reactive but significantly less sterically demanding than urea-based reagents. It also acts as a water scavenger, driving the equilibrium.

Optimized Protocol:

ParameterSpecificationReason
Reagent T3P (50% w/w in EtOAc or DMF)Low steric bulk; high reactivity.
Base Pyridine (3-5 equiv.)Acts as both base and acyl-transfer catalyst. Superior to DIPEA for T3P.
Solvent 2-MeTHF or EtOAc T3P is stable in these; avoids DMF workup issues.
Temp

Ramp temperature. Heat is often required for the gem-disubstituted barrier.

Step-by-Step Workflow:

  • Dissolve Carboxylic Acid (1.0 equiv) and 1-(3-fluorobenzyl)cyclopropylamine (1.1 equiv) in 2-MeTHF (5-10 volumes).

  • Add Pyridine (4.0 equiv). Cool to

    
    .
    
  • Add T3P (2.0 equiv, 50% solution) dropwise.

  • Allow to warm to RT. Monitor by LCMS at 2 hours.

  • Critical Decision: If conversion < 50% at 4 hours, heat to

    
    . Do not exceed 
    
    
    
    to avoid cyclopropyl ring opening.
Secondary Recommendation: Ghosez’s Reagent (Acid Chloride)

If T3P fails, you must use an acid chloride. However, boiling your acid in thionyl chloride (


) is harsh. Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.[1]

Ghosez Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at

    
    . Stir 1-2 h (monitor by TLC/NMR for acid chloride formation).
    
  • Cannulate this solution dropwise into a separate flask containing the Cyclopropylamine (1.2 equiv) and DIPEA (3.0 equiv) in DCM at

    
    .
    

Protocol Module B: C-N Cross-Coupling (Buchwald-Hartwig)[2][3]

If you are coupling this amine to an Aryl Halide (not a carboxylic acid), standard Pd conditions (


 or 

/Xantphos) will likely fail due to the amine's inability to coordinate to the Palladium center.

The Fix: Use "Dialkylbiaryl phosphine" ligands designed to create a cavernous binding pocket.

Recommended Catalyst System:

  • Ligand: BrettPhos (First Choice) or RuPhos (Second Choice). These ligands are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.

  • Pre-catalyst: BrettPhos Pd G3/G4 . Using a precatalyst ensures the active

    
     species is formed immediately without requiring reduction by the (valuable) amine.
    

Visualizing the Catalytic Cycle:

BuchwaldCycle cluster_warning Critical Failure Point Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord + Amine Deprot Deprotonation (Base Required) Coord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlights the "Amine Coordination" step (Red) where steric bulk prevents the amine from binding to the Palladium. Bulky ligands (BrettPhos) expand this coordination sphere.

Protocol:

  • Inert Atmosphere (Glovebox preferred): Combine Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add BrettPhos Pd G4 (2-5 mol%).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, sparged).

  • Temp:

    
    . (Note: Cyclopropylamines are generally stable at this temp under basic conditions).
    

Decision Logic: Which Path to Take?

Use this logic gate to determine your experimental setup.

DecisionTree Start Start: Coupling 1-(3-fluorobenzyl) cyclopropylamine Type Electrophile Type? Start->Type Acid Carboxylic Acid Type->Acid Aryl Aryl Halide Type->Aryl T3P Try T3P + Pyridine (50°C) Acid->T3P Buchwald Buchwald-Hartwig Aryl->Buchwald Check1 Yield > 50%? T3P->Check1 Ghosez Use Ghosez Reagent (Acid Chloride) Check1->Ghosez No Ligand Ligand: BrettPhos Base: NaOtBu Buchwald->Ligand

Caption: Troubleshooting flowchart for selecting the correct coupling strategy based on electrophile type.

Frequently Asked Questions (FAQ)

Q: Can I use HATU or EDC if I just heat it enough? A: Unlikely. While heat helps, HATU forms an active ester that is bulky. The rate of hydrolysis of the active ester often exceeds the rate of aminolysis by your hindered amine. You will mostly isolate the hydrolyzed acid or the tetramethylurea byproduct.

Q: Is the cyclopropyl ring stable to acid chlorides? A: The cyclopropyl ring is acid-sensitive (prone to ring-opening to form homo-allyl derivatives), but usually requires strong protic acids. Acid chlorides themselves are electrophilic, not highly acidic. However, the byproduct of coupling is HCl.

  • Fix: Always use a scavenger base (DIPEA or Pyridine) in excess (3-4 equiv) to neutralize HCl immediately upon formation.

Q: Why BrettPhos? Why not Xantphos? A: Xantphos is a bidentate ligand with a wide bite angle, good for reductive elimination but often too crowded for the initial coordination of a bulky amine. BrettPhos is a monodentate dialkylbiaryl phosphine specifically optimized for primary amines, including hindered ones, by preventing the formation of inactive Pd-dimers.

Q: My reaction turns black and precipitates Pd. What happened? A: This is "Pd black" formation, indicating catalyst decomposition. This usually happens if the oxidative addition or amine coordination is too slow, allowing the unstable Pd(0) to aggregate.

  • Fix: Increase ligand-to-metal ratio (use 1.5:1 or 2:1 Ligand:Pd) or switch to a precatalyst (Pd G3/G4) which stabilizes the Pd(0) source.

References

  • T3P for Hindered Amines

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[2]

    • Source:

  • Ghosez’s Reagent Utility

    • 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent)
    • Source:

  • Buchwald-Hartwig Ligand Selection

    • Rational Ligand Design for the Aryl
    • Source:

  • Cyclopropylamine Stability

    • The Degradation Chemistry of GSK2879552: Stabilizing a Cyclopropyl Amine.[3]

    • Source: [J. Pharm.[3][4] Sci. 2019 Sep;108(9):2858-2864]([Link])

Sources

Technical Support Center: Stability & Handling of 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine

[1]

Introduction: The Stability Paradox

You are likely working with 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine (often supplied as an HCl or fumarate salt).[1][2] This molecule presents a unique stability profile due to the convergence of two structural features:

  • A Strained Cyclopropane Ring: The bond angles (60°) create significant ring strain (~27.5 kcal/mol). While the gem-disubstituted quaternary center at C1 provides some kinetic stabilization via the Thorpe-Ingold effect, the ring remains susceptible to opening under radical or strong acid catalysis.[1][2]

  • A Primary Amine: This is the primary vector for solution instability, driving oxidation, carbamylation, and condensation reactions.

This guide moves beyond generic "store at -20°C" advice. It details why degradation happens and provides self-validating protocols to prevent it.

Module 1: The Solvent Matrix

The most common failure mode is incorrect solvent selection for stock solutions. The primary amine functionality is a nucleophile; it will react with electrophilic solvents.

Solvent Compatibility Table
SolventCompatibilityTechnical Rationale
DMSO Recommended High solubility for salts.[1][2] Inert to nucleophilic attack. Caveat: DMSO is hygroscopic; absorbed water accelerates hydrolysis.
Water ⚠️ Conditional Stable at acidic/neutral pH (< 7.0). At pH > 8.0, the free base precipitates and absorbs CO₂ rapidly.
Ethanol/Methanol ⚠️ Caution Acceptable for short-term use.[1][2] Protophilic solvents can facilitate proton exchange, obscuring NMR signals.
Acetone / MEK FORBIDDEN Schiff Base Formation: The primary amine reacts with ketones to form imines (M+40 adducts). Irreversible.
Chloroform / DCM Avoid Storage Slow alkylation occurs over weeks (quaternization). Acidity of degraded CHCl₃ opens the cyclopropane ring.
Visualizing Solvent Logic

SolventLogicStartSelect SolventGoalIntended Use?Start->GoalStorageLong-Term StorageGoal->StorageAssayImmediate AssayGoal->AssayDMSOAnhydrous DMSO(Store -80°C)Storage->DMSORecommendedAcetoneAcetone/Ketones(STOP: Imine Formation)Storage->AcetoneAvoidWaterAqueous BufferAssay->WaterCheckPHCheck pHWater->CheckPHAcidicpH < 7.0(Stable)CheckPH->AcidicBasicpH > 8.0(Unstable: CO2/Ppt)CheckPH->Basic

Figure 1: Decision logic for solvent selection.[1][2] Note the critical checkpoint at pH > 8.0 where the free base becomes vulnerable.

Module 2: The Protonation State & Degradation Pathways

The stability of this compound is dictated by its protonation state.[1]

  • The Salt (R-NH₃⁺): The nitrogen lone pair is tied up in a bond with a proton. It is non-nucleophilic and resistant to oxidation.

  • The Free Base (R-NH₂): The lone pair is exposed. This species is reactive.

Common Degradation Mechanisms
  • Carbamylation (The "Air" Problem): In basic solution (or DMSO exposed to air), the free amine reacts with atmospheric CO₂ to form a carbamic acid, which often stabilizes as a carbamate salt.

    • Symptom:[3][4][5][6] LCMS peak at M+44 .

    • Prevention:[2] Keep stock solutions under Argon/Nitrogen.

  • Oxidative Deamination: Primary amines can undergo oxidation to hydroxylamines (R-NHOH) and eventually oximes, especially in the presence of trace metals found in lower-grade DMSO.[1][2]

    • Symptom:[3][4][5][6] Solution turns yellow/brown; LCMS peak at M+16 .

  • Ring Opening (Cyclopropane Specific): While the 1,1-disubstitution pattern provides steric protection, strong acids (pH < 1) or radical initiators can cleave the ring, destroying the pharmacophore.

Pathway Visualization

DegradationPathwaysSaltAmine Salt (R-NH3+)(Stable Solid)FreeBaseFree Base (R-NH2)(Reactive Species)Salt->FreeBaseDeprotonation (pH > pKa)FreeBase->SaltAcidificationCarbamateCarbamate(M+44 artifact)FreeBase->CarbamateRapid ReactionImineSchiff Base(M+40 artifact)FreeBase->ImineIrreversibleNOxideN-Oxide / Hydroxylamine(Yellowing)FreeBase->NOxideSlow over timeCO2+ CO2 (Air)CO2->CarbamateKetone+ AcetoneKetone->ImineOxidation+ O2 / LightOxidation->NOxide

Figure 2: The "Ticking Clock" of the Free Base.[1][2] Maintaining the salt form (R-NH3+) effectively blocks these pathways.[1][2]

Module 3: Troubleshooting FAQ

Q1: My DMSO stock solution formed a precipitate after 2 weeks at 4°C. What happened?

  • Diagnosis: This is likely the "Hygroscopicity Trap." DMSO is hygroscopic. It absorbed water from the fridge atmosphere.

  • Mechanism: If you dissolved the HCl salt in DMSO, the addition of water increases the polarity and ionic strength. While HCl salts are water-soluble, if the concentration is high (>50mM) and the temperature is low (4°C), the solubility limit may be breached, or the "salting out" effect may occur if buffers were added.

  • Fix: Vortex and warm to 37°C. If it dissolves, it is physical precipitation. If not, check for degradation. Always aliquot stocks to avoid repeated freeze-thaw cycles which introduce moisture.[1][2]

Q2: I see an extra peak at M+12 in my LCMS.

  • Diagnosis: Formaldehyde adduct.

  • Mechanism: Trace formaldehyde is a common contaminant in PEG or poor-quality Methanol/DMSO.[1][2] It reacts with the primary amine to form a hemiaminal (+30) or imine (+12).

  • Fix: Use LCMS-grade solvents only.

Q3: Can I use this compound in a cellular assay (pH 7.4)?

  • Answer: Yes, but prepare fresh.

  • Protocol:

    • Make 10 mM stock in anhydrous DMSO.

    • Dilute into culture media immediately before use.

    • Do not store the diluted media. At pH 7.4, a fraction of the compound exists as the free base, initiating the degradation timer (oxidation/CO₂ absorption).

Q4: The compound turned into an oil after I performed an extraction.

  • Diagnosis: You isolated the Free Base.

  • Context: this compound free base is likely an oil or low-melting solid.[1][2]

  • Risk: The oil absorbs CO₂ from the air to form a solid carbamate crust.

  • Fix: Immediately convert back to the HCl salt (using HCl in Dioxane/Ether) or store under Argon at -80°C.

Module 4: Validated Storage Protocol

To ensure data integrity, follow this "Gold Standard" workflow:

  • Arrival: Store solid powder at -20°C with desiccant.

  • Solubilization:

    • Bring vial to Room Temperature before opening (prevents condensation).

    • Solvent: Anhydrous DMSO (Grade ≥ 99.9%).

    • Concentration: 10 mM is standard; avoid >50 mM to prevent precipitation.

  • Aliquot:

    • Divide into single-use vials (e.g., 20 µL).

    • Do not store a "master stock" that is opened daily.

  • Freezing:

    • Store aliquots at -80°C .

    • Stability: >6 months at -80°C; <1 month at -20°C (due to DMSO phase changes).[1][2]

References

  • PubChem. Compound Summary: Cyclopropanamine Derivatives.[7] National Library of Medicine. Available at: [Link][1]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier. (Chapter on Stability and Solubility).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]

  • Wiles, J. A., et al. (2019). The Degradation Chemistry of Cyclopropyl Amines: Salt Selection and Microenvironmental pH Modulation.[8] Journal of Pharmaceutical Sciences.[8] [Link]

Resolving solubility challenges with 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Google Technical Support

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine. Our goal is to provide a foundational understanding of the molecule's properties and deliver actionable, step-by-step strategies to achieve successful solubilization for your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a primary aliphatic amine featuring a cyclopropyl group and a fluorophenyl moiety.[1] These structural features dictate its solubility profile, making it a weakly basic compound with limited aqueous solubility in its free base form.[2][3]

Table 1: Physicochemical Properties Summary

Property Value Source
Molecular Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
CAS Number 1314974-92-9
Predicted LogP 1.77 [4]
pKa (Predicted) 9.5 - 11.0 (Conjugate Acid) [5][6]

| Appearance | Typically a solid or liquid |[7][8] |

Note: The pKa is an estimated range for simple alkyl amines and is critical for understanding pH-dependent solubility.[6]

Q2: My compound is not dissolving in neutral water. Is this expected?

Yes, this is entirely expected. The free base form of this compound has a non-polar fluorophenyl ring and alkyl structure, which leads to poor solubility in neutral aqueous solutions.[8] The primary amine group requires protonation to become a charged ammonium salt, which dramatically increases its affinity for polar solvents like water.[3][5]

Q3: Can I use DMSO to prepare a stock solution? What are the best practices?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound.

Best Practices for DMSO Stock Solutions:

  • Purity: Use anhydrous, high-purity DMSO (≥99.9%) to prevent compound degradation from water or contaminants.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your aqueous experimental media. High concentrations of DMSO can be toxic to cells or interfere with assays.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.

  • Working Dilutions: When preparing aqueous working solutions from a DMSO stock, add the stock solution to your aqueous buffer while vortexing vigorously. This rapid mixing helps prevent the compound from precipitating out of solution.

Q4: How does pH dramatically affect the solubility of this compound?

The primary amine group (R-NH₂) is basic and can accept a proton (H⁺) to form its conjugate acid, a positively charged ammonium salt (R-NH₃⁺). This process is governed by the Henderson-Hasselbalch equation and is fundamental to controlling aqueous solubility.[9]

  • At pH values well below the pKa (e.g., pH < 8), the amine is predominantly in its protonated, charged form (R-NH₃⁺). This ionic form is significantly more soluble in water.[5]

  • At pH values well above the pKa (e.g., pH > 11), the amine is in its neutral, free base form (R-NH₂). This form is less polar and has very low aqueous solubility.[2]

Therefore, adjusting the pH to be acidic is the most direct way to solubilize this compound in aqueous media.

Section 2: Troubleshooting Workflow for Poor Solubility

If you are facing difficulties dissolving this compound, follow this systematic workflow.

G start Start: Compound Precipitation or Incomplete Dissolution check_form Is the compound the free base or a salt (e.g., HCl)? start->check_form free_base Free Base Form check_form->free_base Free Base salt_form Salt Form (e.g., Hydrochloride) check_form->salt_form Salt step1 Step 1: pH Adjustment Prepare a dilute acidic solution (e.g., 10 mM HCl). Slowly add compound while stirring. free_base->step1 Primary Method salt_form->step1 Already acidic, should dissolve in water. If not, proceed to Step 2. step2 Step 2: Co-Solvent System Prepare a stock in DMSO or Ethanol. Add stock to aqueous buffer with vigorous mixing. step1->step2 If precipitation occurs success Success: Compound Dissolved step1->success If successful step3 Step 3: Advanced Methods Consider sonication, gentle warming (check stability), or formulation with excipients. step2->step3 If precipitation occurs step2->success If successful step3->success If successful fail Issue Persists: Re-evaluate concentration & solvent choice step3->fail If issue remains

Caption: A troubleshooting workflow for solubilizing the target compound.

Section 3: Protocols & Methodologies

Protocol 3.1: Solubilization via pH Adjustment (for Aqueous Buffers)

This protocol leverages the basicity of the amine to form a soluble salt in situ.

Objective: To dissolve the free base form of this compound directly into an aqueous buffer.

Materials:

  • This compound (free base)

  • Deionized water or desired aqueous buffer (e.g., PBS, TRIS)

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare the Solvent: To a beaker with your desired final volume of buffer, add a magnetic stir bar.

  • Initial pH Adjustment: While stirring, slowly add drops of 1 M HCl to bring the pH of the buffer down to approximately 3-4. This pre-acidification prevents the compound from clumping upon addition.

  • Add Compound: Slowly add the accurately weighed powder of this compound to the stirring acidic buffer.

  • Observe Dissolution: The compound should dissolve as it reacts with the acid to form the soluble hydrochloride salt.[10] If solid remains, continue stirring for 10-15 minutes.

  • Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH back up to your desired final experimental pH using a suitable base (e.g., 1 M NaOH). Crucially, do not exceed a pH of ~7.5 , as the compound may begin to precipitate back into its less soluble free base form.

  • Final Filtration (Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Protocol 3.2: Preparing a Concentrated Stock using a Co-Solvent

This is the preferred method for preparing high-concentration stocks for serial dilution.

Objective: To prepare a 20 mM stock solution in DMSO.

Materials:

  • This compound (free base or salt form)

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Calibrated analytical balance and appropriate weighing vessel

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. For a 1 mL final volume of a 20 mM stock (MW = 165.21 g/mol ): Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 165.21 g/mol * (1000 mg / 1 g) = 3.30 mg

  • Weigh Compound: Accurately weigh 3.30 mg of the compound and place it into a clean, dry 1.5 mL microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolve: Cap the tube securely and vortex at high speed for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed, but check for compound stability at elevated temperatures first.

  • Store: Store the stock solution in properly labeled, single-use aliquots at -20°C.

G cluster_molecule Molecular State & Solubility cluster_environment Aqueous Environment FreeBase R-NH₂ (Free Base) - Neutral - Lipophilic - Low Aqueous Solubility Salt R-NH₃⁺ (Ammonium Salt) - Charged (Cationic) - Hydrophilic - High Aqueous Solubility FreeBase->Salt Equilibrium (pKa dependent) Acidic Acidic pH (e.g., pH < 7) High [H⁺] Acidic->Salt Drives equilibrium towards Protonated (Soluble) Form Basic Basic pH (e.g., pH > 10) Low [H⁺] Basic->FreeBase Drives equilibrium towards Neutral (Insoluble) Form

Caption: The pH-dependent equilibrium that governs the compound's aqueous solubility.

Section 4: Advanced Solubilization Strategies

If standard pH adjustment and co-solvent methods are insufficient, particularly for high-concentration formulations, consider these advanced approaches:

  • Co-crystallization: Forming a multi-component crystal with a benign co-former can alter the physicochemical properties, enhancing solubility and dissolution rates.[11][12]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the API in a polymer matrix, converting it from a crystalline to a higher-energy amorphous state.[11][13] This can significantly improve apparent solubility, often achieved through methods like spray drying or hot-melt extrusion.[13]

  • Use of Surfactants or Complexing Agents: Excipients like surfactants (e.g., Polysorbate 80) can form micelles to encapsulate the hydrophobic compound.[2] Complexing agents, such as cyclodextrins, can form inclusion complexes that enhance aqueous solubility.[14]

These methods typically require formulation expertise and are common in later-stage drug development.

Section 5: References

  • Chemsrc. (2025). 1-(3-fluorophenyl)-N-methylcyclopropan-1-amine. Retrieved from [Link]

  • PharmTech. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. Retrieved from [Link]

  • Particle Sciences. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Retrieved from [Link]

  • Bergström, C. A. S., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

  • Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive interpretation of the 1H NMR spectrum of 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine , a critical pharmacophore in the development of lysine-specific demethylase 1 (LSD1) inhibitors and monoamine oxidase (MAO) modulators.[1] Unlike simple aliphatic amines, this molecule presents unique spectral challenges due to the gem-disubstituted cyclopropane ring and the spin-spin coupling introduced by the 3-fluorobenzyl moiety.[1]

We compare this fluorinated scaffold against its non-fluorinated analog to highlight diagnostic splitting patterns and provide a robust, self-validating assignment protocol.

Experimental Methodology

To ensure reproducibility and accurate integration, the following protocol is recommended. This workflow prioritizes resolution of the cyclopropyl multiplets and the exchangeable amine protons.

Sample Preparation & Acquisition Protocol

Solvent Selection:

  • DMSO-d6 (Recommended): Stabilizes the amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) protons via hydrogen bonding, resulting in a distinct signal rather than a broadened hump often seen in 
    
    
    
    . It also prevents rapid proton exchange with atmospheric moisture.
  • CDCl3 (Alternative): Useful for resolving the aromatic region if DMSO causes overlap, but often obscures the amine signal.

Instrument Parameters:

  • Frequency: 400 MHz minimum (600 MHz recommended for resolving second-order cyclopropane effects).

  • Pulse Sequence: Standard zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbon at C1 extends the relaxation time of adjacent protons; insufficient D1 will compromise integration accuracy.
    
Workflow Visualization

NMR_Workflow Start Sample: 5-10 mg Solvent Solvent: DMSO-d6 (0.6 mL) Start->Solvent Tube Transfer to 5mm NMR Tube Solvent->Tube Shim Gradient Shimming (TopShim) Tube->Shim Param Set D1 ≥ 5s ns = 16-64 Shim->Param Acquire Acquisition & FT Processing Param->Acquire

Figure 1: Optimized workflow for acquiring quantitative 1H NMR data for cyclopropylamine derivatives.

Structural Elucidation: Region-by-Region Analysis[1]

The spectrum of this compound can be divided into four distinct zones. The presence of the Fluorine-19 nucleus (


, 100% abundance) creates diagnostic splitting patterns in the aromatic region.
Zone A: The Aromatic Region (6.9 – 7.4 ppm)

Diagnostic Feature: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Coupling

Unlike the standard multiplet of a benzyl group, the 3-fluoro substitution creates a complex splitting pattern due to


 coupling constants:
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
ProtonPositionMultiplicityApprox.[2][3][4][5][6][7][8] Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Coupling Explanation
H-5 Meta to alkyl, Meta to FTD (Triplet of Doublets)7.25 - 7.35Coupled to H-4, H-6 (

Hz) and F (

Hz).
H-6 Para to FD/Multiplet7.05 - 7.15Ortho coupling to H-5; weak Para coupling to F.
H-2 Ortho to F, Ortho to alkylD/Singlet-like6.95 - 7.05Isolated between substituents.[1] Shows ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(ortho) and weak

(meta).
H-4 Ortho to F, Para to alkylTD or Multiplet6.90 - 7.00Strong

(ortho) and

(ortho to H-5).
Zone B: The Benzylic Linker (2.6 – 2.8 ppm)

Diagnostic Feature: Chemical Shift Anisotropy[1]

  • Signal: Singlet (2H).[1]

  • Shift:

    
    .
    
  • Note: While long-range coupling to Fluorine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is theoretically possible, it is typically 
    
    
    
    and often unresolved, appearing as a slightly broadened singlet. This peak is crucial for stoichiometric verification (integral = 2.0).[1]
Zone C: The Cyclopropane Ring (0.4 – 0.9 ppm)

Diagnostic Feature: Geminal Disubstitution Symmetry[1]

The cyclopropane ring possesses a quaternary carbon (C1). The protons on C2 and C3 are chemically equivalent pairs due to the plane of symmetry (assuming rapid rotation of the benzyl group), but the protons on the same carbon are diastereotopic (cis vs. trans to the benzyl group).

  • cis-Protons (2H): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Shielded by amine/benzyl proximity).
    
  • trans-Protons (2H): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Appearance: Two distinct multiplets (AA'BB' system).[1] They often show strong "roofing" effects (leaning toward each other) due to the small chemical shift difference relative to the coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
Zone D: The Amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1]
  • Signal: Broad Singlet (2H).[1]

  • Shift (DMSO-d6):

    
    .
    
  • Shift (CDCl3): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Variable, often overlaps with water or grease).
    

Comparative Analysis: Fluorinated vs. Non-Fluorinated

The following table contrasts the 3-Fluoro analog with the standard 1-benzylcyclopropan-1-amine . This comparison is vital for researchers switching between "scaffold" synthesis and "lead optimization" (fluorine scan) phases.[1]

Feature1-Benzylcyclopropan-1-amine (Standard)This compound (Target)Impact on Interpretation
Aromatic Region 7.15 - 7.30 ppm (Multiplet, 5H)6.90 - 7.35 ppm (Resolved Multiplets, 4H)High: F-substitution expands the aromatic range and reduces integral from 5H to 4H.[1]
Benzylic CH2 ~2.70 ppm (Singlet)~2.75 ppm (Singlet)Low: Inductive effect of F is weak at this distance (3 bonds + 1 bond).[1]
Cyclopropane 0.5 - 0.8 ppm (AA'BB')0.5 - 0.9 ppm (AA'BB')Negligible: Ring conformation remains rigid; electronic effects of F are minimal here.[1]
19F NMR SilentSingle peak ~ -113 ppmDefinitive: 19F NMR provides absolute confirmation of the substitution.
Assignment Logic Tree

Use this decision matrix to confirm the identity of the aromatic protons in the target molecule.

Assignment_Logic Start Analyze Aromatic Region (6.9 - 7.4 ppm) Count Count Integral Start->Count Int5 Integral = 5H (Wrong Compound) Count->Int5 Int4 Integral = 4H (Correct Core) Count->Int4 Split Analyze Splitting Int4->Split Triplet Triplet/TD at ~7.3 ppm? (H-5: Meta to F) Split->Triplet Doublet Doublet/Singlet at ~7.0 ppm? (H-2: Isolated) Split->Doublet Confirm Confirmed Structure: 1-[(3-F-phenyl)methyl]... Triplet->Confirm Doublet->Confirm

Figure 2: Logic gate for verifying the 3-fluorophenyl substitution pattern via 1H NMR.

References

  • General 19F Coupling Constants: Alfa Chemistry. 19F Coupling Constants Table. Retrieved from

  • Cyclopropane Synthesis & Properties: The preparation and properties of 1,1-difluorocyclopropane derivatives. (2021). Retrieved from [1]

  • Amine Chemical Shifts: University of Colorado Boulder. 1H NMR Chemical Shifts. Retrieved from

  • Fluorinated Phenylcyclopropanamine Synthesis: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives. EP2644590A1. Retrieved from [1]

  • NMR Solvent Effects: Royal Society of Chemistry. Solvent effects in NMR spectroscopy. Retrieved from

Sources

Advanced LC-MS Characterization of 1-(3-fluorobenzyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

1-(3-fluorobenzyl)cyclopropan-1-amine is a high-value pharmacophore, often utilized as a conformationally restricted building block in the synthesis of LSD1 inhibitors and monoamine oxidase (MAO) modulators.[1] Its unique structure—combining a rigid cyclopropyl amine core with a fluorinated benzyl side chain—presents specific analytical challenges.

This guide provides a definitive technical comparison of LC-MS characterization strategies. Unlike standard alkyl amines, this molecule requires specific attention to regioisomeric purity (distinguishing the 3-fluoro from 2- and 4-fluoro analogs) and ionization source selection to prevent in-source fragmentation of the strained cyclopropane ring.[1]

Chemical Identity & Physicochemical Profile

Before establishing the protocol, we must define the analyte's properties which dictate the LC-MS method parameters.

PropertySpecification
Chemical Name 1-[(3-fluorophenyl)methyl]cyclopropan-1-amine
Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
Monoisotopic Mass 165.0954 Da
[M+H]⁺ (Expected) 166.1027 m/z
LogP (Predicted) ~1.8 - 2.1
pKa (Base) ~8.5 - 9.0 (Primary amine)
Key Impurities 2-fluorobenzyl isomer, 4-fluorobenzyl isomer, Des-fluoro analog
Comparative Analysis: Separation & Ionization Strategies

This section objectively compares "alternatives"—specifically, alternative stationary phases for isomer resolution and alternative ionization modes for sensitivity.

Comparison 1: Chromatographic Resolution of Regioisomers

The primary quality control challenge is separating the 3-fluoro target from its positional isomers (2-fluoro and 4-fluoro).[1] Standard C18 columns often fail to resolve these due to identical hydrophobicity.

FeatureAlternative A: Standard C18 Alternative B: Pentafluorophenyl (PFP) Verdict
Mechanism Hydrophobic interaction only.[1]Hydrophobic +

+ Dipole-Dipole.[1]
PFP Wins
Isomer Separation Poor. Co-elution of 3-F and 4-F is common.[1]Excellent. Resolves ortho/meta/para via F-ring interactions.[1]PFP Wins
Peak Shape (Amine) Often tails without high buffer strength.Sharper peaks due to rigid stationary phase structure.PFP Wins
Mobile Phase Compatible with 0.1% Formic Acid.Compatible with 0.1% Formic Acid or Ammonium Formate.Tie

Insight: The PFP column is the superior choice. The fluorine atoms on the stationary phase interact differentially with the position of the fluorine on the benzyl ring of the analyte, creating separation factors (


) > 1.1, which C18 cannot achieve.
Comparison 2: Ionization Source Performance (ESI vs. APCI)

The cyclopropane ring is strained and susceptible to ring-opening under high-energy conditions.[1]

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Recommendation
Ionization Mechanism Solution-phase protonation (Soft).[1]Gas-phase proton transfer (Harder).[1]ESI
In-Source Fragmentation Low.[1] Preserves the [M+H]⁺ parent.Moderate. Thermal energy can open the cyclopropyl ring.ESI
Sensitivity (Amines) High. Proton affinity of primary amine drives signal.Medium. Better for neutrals, less efficient for basic amines.ESI
Matrix Tolerance Low. Susceptible to suppression.High. Robust against dirty matrices.Context Dependent
MS/MS Fragmentation Pathway

Understanding the fragmentation is critical for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 1-(3-fluorobenzyl)cyclopropan-1-amine follows a distinct pathway driven by the stability of the fluorobenzyl cation.[1]

Proposed Fragmentation Logic (Graphviz)

Fragmentation Parent Parent Ion [M+H]+ m/z 166.1 AmmoniaLoss Distonic Ion [M+H-NH3]+ m/z 149.1 Parent->AmmoniaLoss Neutral Loss of NH3 (-17 Da) RingOpen Ring Opening Isomerization Parent->RingOpen Thermal/Collisional Stress Tropylium 3-Fluorobenzyl Cation (Tropylium-like) m/z 109.0 AmmoniaLoss->Tropylium C-C Cleavage Loss of Cyclopropyl moiety RingOpen->Tropylium Facilitated Cleavage

Figure 1: The primary transition is the loss of ammonia (166->149), followed by the formation of the stable fluorobenzyl cation (149->109).

Detailed Experimental Protocol

This protocol is designed to be self-validating, ensuring separation of isomers and accurate mass determination.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in Water:Methanol (90:10) + 0.1% Formic Acid.

    • Why? Diluting in high aqueous content prevents "solvent effect" peak broadening on early eluting peaks.

B. LC Conditions (The "PFP" Method)
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Raptor Fluorophenyl or Ace Excel C18-PFP (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B (Isocratic hold to stack amines)

    • 8.0 min: 60% B[1]

    • 8.1 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 40°C.

C. MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[3]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Cone Voltage: 20 V (Keep low to prevent in-source ring opening).

  • MRM Transitions (Quantitation):

    • Quantifier: 166.1

      
       149.1 (Collision Energy: 15 eV).
      
    • Qualifier: 166.1

      
       109.0 (Collision Energy: 25 eV).
      
Troubleshooting & Validation Logic

Use this decision tree to resolve common issues during method development.

Troubleshooting Start Issue Detected PeakShape Peak Tailing? Start->PeakShape Sensitivity Low Signal? Start->Sensitivity Isomers Co-eluting Isomers? Start->Isomers Action1 Add 5mM Ammonium Formate PeakShape->Action1 Silanol Interaction Action2 Check pH > pKa? Switch to High pH Sensitivity->Action2 Wrong pH Action3 Switch to PFP Column Isomers->Action3 Lack of Selectivity

Figure 2: Troubleshooting logic for amine analysis.

References
  • NIST Mass Spectrometry Data Center. "Cyclopropylamine Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Viswanathan, C. T., et al. "Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays." Pharmaceutical Research, 2007. [Link]

  • Restek Corporation. "Force Fluorophenyl (PFP) LC Columns: Selectivity for Halogenated Compounds." Restek Technical Guide. [Link]

  • Holčapek, M., et al. "Effects of ion source pressure and collision energy on the fragmentation of small molecules in ESI and APCI." Journal of Mass Spectrometry, 2010. (Contextual grounding for ESI vs APCI choice).

Sources

Comparative Bioactivity Guide: 3-Fluoro vs. 4-Fluoro Benzyl Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of 2-phenylcyclopropylamine (2-PCPA) scaffolds—commonly known as tranylcypromine derivatives—fluorine substitution on the aromatic ring is a critical strategy for modulating metabolic stability and target selectivity between Lysine Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .

  • 4-Fluoro (Para) Substitution: The industry standard for enhancing metabolic half-life.[1] It blocks the primary site of CYP450-mediated oxidation (para-hydroxylation) while frequently enhancing potency against LSD1 via electronic optimization.[1]

  • 3-Fluoro (Meta) Substitution: Primarily acts as an electronic tuner (

    
     effect).[1] While it increases lipophilicity and alters pKa, it fails to block the para-metabolic soft spot, often resulting in lower metabolic stability compared to the 4-F analogue.
    
Chemical & Electronic Profiling

The distinct behaviors of 3-F and 4-F analogues stem from the specific position of the fluorine atom on the benzyl ring, which dictates both the electronic environment of the amine and the molecule's interaction with metabolic enzymes.

Feature3-Fluoro (Meta) 4-Fluoro (Para) Impact on Drug Design
Hammett Constant (

)


3-F is more electron-withdrawing, potentially lowering the pKa of the amine more than 4-F.
Metabolic Liability High (Para-position open)Low (Para-position blocked)4-F significantly extends half-life (

) by preventing formation of the inactive quinone-imine intermediate.
Steric Hindrance MinimalLowFluorine (Van der Waals radius 1.47 Å) mimics Hydrogen (1.20 Å) but blocks enzymatic attack.[1]
Lipophilicity (LogP) Moderate IncreaseModerate IncreaseBoth increase membrane permeability compared to the non-fluorinated parent.[1]
Structural Activity Relationship (SAR) Logic

SAR_Logic Scaffold Benzyl Cyclopropylamine (Tranylcypromine Core) Sub_3F 3-Fluoro (Meta) Substitution Scaffold->Sub_3F Sub_4F 4-Fluoro (Para) Substitution Scaffold->Sub_4F Effect_3F_1 Strong Inductive Effect (Lower pKa) Sub_3F->Effect_3F_1 Effect_3F_2 Para-Position Exposed (Rapid Metabolism) Sub_3F->Effect_3F_2 Effect_4F_1 Metabolic Blockade (Prevents Hydroxylation) Sub_4F->Effect_4F_1 Effect_4F_2 Enhanced LSD1 Potency (Electronic Match) Sub_4F->Effect_4F_2

Figure 1: SAR decision tree highlighting the divergent outcomes of meta- vs. para-fluorination.

Target Selectivity: LSD1 vs. MAO[1][2]

The primary application of these scaffolds has shifted from antidepressant MAO inhibitors to epigenetic LSD1 inhibitors for oncology.[1]

LSD1 (KDM1A) Inhibition [2][3]
  • 4-Fluoro Analogue: Widely preferred.[1] The 4-F substitution maintains or improves binding affinity to the FAD cofactor binding pocket of LSD1. Crucially, because LSD1 inhibitors are often required at higher sustained concentrations for epigenetic remodeling, the metabolic stability provided by the 4-F group is essential for in vivo efficacy.

  • 3-Fluoro Analogue: Often equipotent in in vitro enzyme assays but fails in cellular or in vivo models due to rapid clearance.[1]

MAO-A / MAO-B Inhibition [4][5][6][7][8][9]
  • Selectivity Shift: The parent tranylcypromine is non-selective (slightly MAO-B favored).[1]

  • 4-Fluoro Effect: Generally retains high potency against both MAO-A and MAO-B. It does not drastically induce selectivity but makes the inhibitor "harder" (irreversible suicide inhibition is maintained).[1]

  • 3-Fluoro Effect: Can reduce MAO potency slightly compared to the 4-F, depending on the specific stereochemistry ((1S, 2R) vs (1R, 2S)), but rarely offers a clean selectivity profile sufficient for clinical differentiation solely based on the fluorine.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Blocking" effect of the 4-F substitution.

  • Preparation:

    • Test Compounds: 3-F-PCPA, 4-F-PCPA, and Unsubstituted PCPA (Control).

    • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-warm microsomes at 37°C for 5 min.

    • Initiate reaction by adding test compounds (final conc. 1 µM).

    • Sample at

      
       min.
      
  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Data Calculation:

    • Plot

      
       vs. time.[1]
      
    • Calculate

      
      .[1]
      
    • Success Criterion: 4-F analogue should show

      
       half-life extension vs. parent.[1]
      
Protocol B: LSD1 Fluorescent Inhibition Assay

Objective: Determine inhibitory potency (


).[1][2][9]
  • Reagents:

    • Recombinant Human LSD1 (1-852 aa).[1]

    • Substrate: H3K4me1 peptide (fluorogenic or coupled to peroxidase detection).[1]

    • Control Inhibitor: Tranylcypromine (low potency control) or ORY-1001 (high potency control).[1]

  • Workflow:

    • Step 1: Incubate LSD1 enzyme with serial dilutions of 3-F and 4-F analogues for 30 mins at Room Temp (Pre-incubation is critical for mechanism-based inactivators like PCPA).

    • Step 2: Add H3K4me1 substrate and Amplex Red/Peroxidase coupling mix.[1]

    • Step 3: Measure fluorescence (Ex/Em 530/590 nm) kinetically for 20 mins.

  • Analysis:

    • Calculate slope of fluorescence (velocity).[1]

    • Fit to 4-parameter logistic dose-response curve.

Workflow Visualization

Assay_Workflow Start Compound Library (3-F vs 4-F) Split Parallel Workflows Start->Split Enz_Prep Enzyme Pre-Incubation (LSD1 + Inhibitor, 30m) Split->Enz_Prep  Bioactivity Micro_Prep HLM Incubation (+NADPH) Split->Micro_Prep  Metabolic Stability Sub_Add Substrate Addition (H3K4me1) Enz_Prep->Sub_Add Readout_IC50 Fluorescence Readout (IC50 Calculation) Sub_Add->Readout_IC50 Quench Acetonitrile Quench (Timepoints 0-60m) Micro_Prep->Quench Readout_ADME LC-MS/MS Analysis (Intrinsic Clearance) Quench->Readout_ADME

Figure 2: Parallel experimental workflow for validating potency and stability.

References
  • Vertex AI Search. (2025).[1] Fluorinated phenylcyclopropylamines: Effects of aryl substituents and stereochemistry on MAO inhibition. National Institutes of Health.[1][6] Link

  • Ganesan, A., et al. (2017).[1][10] Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A).[10] Bioorganic & Medicinal Chemistry Letters. Link

  • Yoshida, S., et al. (2004).[1] Fluorinated phenylcyclopropylamines.[1][6] Part 3: Inhibition of monoamine oxidase A and B.[1] Bioorganic & Medicinal Chemistry. Link

  • Bhattarai, P., et al. (2026).[1][11] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[1][11] Link

  • Baker, G.B., et al. (1986).[1][7] Chronic Effects of Tranylcypromine and 4-fluorotranylcypromine on Regional Brain Monoamine Metabolism. Journal of Neurochemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this compound is not a mere procedural afterthought; it is an integral part of the research lifecycle, critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide moves beyond simple checklists to provide a deep, technically grounded framework for the safe handling and disposal of this halogenated amine, explaining the causality behind each critical step.

Section 1: Hazard Identification & Foundational Risk Assessment

Before any disposal plan can be formulated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a hazardous substance, and its risk profile dictates every aspect of its handling, from personal protective equipment (PPE) to the final disposal pathway.[1] The Globally Harmonized System (GHS) classifications for this compound provide the basis for our safety protocols.

Table 1: GHS Hazard Profile of this compound [1]

Hazard Code Hazard Statement Practical Implication in the Laboratory
H302 Harmful if swallowed Ingestion can lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[1]
H315 Causes skin irritation Direct contact can cause inflammation and irritation. Appropriate gloves and a lab coat are required to prevent skin exposure.[1]
H318 Causes serious eye damage This is a critical hazard. A splash to the eyes can result in irreversible damage. Tightly sealed safety goggles are non-negotiable.[1]

| H335 | May cause respiratory irritation | Vapors or aerosols can irritate the respiratory tract. All handling and waste consolidation must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] |

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of PPE is a direct response to the hazards identified above. Each component is chosen to create a barrier between you and the chemical, mitigating the risk of exposure.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] Given the risk of serious eye damage (H318), a face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high splash potential.

  • Skin Protection : A flame-resistant lab coat and impervious clothing are mandatory to protect against skin contact.[1] All contaminated clothing must be removed immediately and decontaminated before reuse.[1]

  • Hand Protection : No single glove material is a panacea for all chemicals. For amines and fluorinated compounds, material choice is critical. Nitrile gloves offer good protection against amines, but it is crucial to consult chemical resistance charts and be aware of the breakthrough time.[2][3] Never wear compromised gloves and always inspect them for tears or punctures before use.

Table 2: Glove Material Compatibility Guide

Glove Material Resistance to Amines General Recommendation
Nitrile Good Recommended for incidental contact. Double-gloving can provide additional protection.[2][3]
Neoprene Good A suitable alternative to nitrile, offering good chemical resistance.[3]
Latex/Natural Rubber Poor Generally not recommended for handling amines.[2][3][4]

| Polyvinyl Chloride (PVC) | Poor | Not recommended due to poor resistance to amines.[3] |

Note: This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data for the most accurate information.[4][5]

  • Respiratory Protection : All transfers and handling of this compound should be conducted inside a chemical fume hood to control vapor inhalation.[1][6] If engineering controls are insufficient or during a large spill, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1]

Section 3: Waste Segregation - The Cornerstone of Compliant Disposal

The single most important logistical step in disposing of this compound is correct waste segregation. Because it contains a fluorine atom, this compound is classified as a halogenated organic compound .[7]

The Causality Behind Segregation: Halogenated and non-halogenated waste streams are treated via different disposal methods. Non-halogenated solvents can often be recycled as fuel for cement kilns.[7] In contrast, halogenated waste must undergo high-temperature incineration with subsequent "scrubbing" of the exhaust gases to neutralize acidic products like hydrogen fluoride (HF). This process is significantly more complex and expensive.[7] Contaminating a large drum of non-halogenated solvent waste with even a small amount of a halogenated compound requires the entire container to be treated as the more hazardous and costly waste stream.[7]

This decision process must be a self-validating system at every waste-generating step in your workflow.

WasteSegregation Start Generated Waste (Liquid or Solid) Decision Does the waste contain This compound or any other halogenated compound? Start->Decision Halogenated HALOGENATED WASTE STREAM Decision->Halogenated  Yes   NonHalogenated NON-HALOGENATED WASTE STREAM Decision->NonHalogenated  No  

Caption: Waste Segregation Decision Flowchart.

Section 4: Step-by-Step Disposal Protocol

Follow this systematic procedure for the collection and disposal of waste containing this compound.

4.1. Container Selection and Preparation

  • Select the Right Container : Use only UN-approved, chemically compatible containers with tightly sealing screw-top caps.[7][8] These are often provided by your institution's Environmental Health & Safety (EHS) department. The container must be clean, dry, and in good condition.[9]

  • Secondary Containment : Place the waste container in a larger, chemically resistant secondary container (e.g., a tub or tray) to contain any potential leaks. This secondary containment should be large enough to hold the entire volume of the waste container.[8]

4.2. Labeling

  • Label Before Use : Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[9]

  • Identify Contents Clearly : The label must include the full chemical names of all components.[9] Write "Waste this compound" and list any solvents or other chemicals present. Do not use abbreviations or chemical formulas.[9]

  • Mark as Halogenated : Clearly check the "Halogenated" box or write "HALOGENATED WASTE" on the label.[7]

4.3. Accumulation of Waste

  • Location : All waste accumulation must occur in a designated satellite accumulation area, typically within the laboratory in a fume hood or a ventilated cabinet.[8]

  • Keep Closed : The waste container must remain tightly closed at all times, except when you are actively adding waste.[9] This prevents the release of harmful vapors.

  • Avoid Incompatibles : Do not mix this amine-containing waste with incompatible substances such as strong acids, bleach, or other oxidizing agents.[9]

4.4. Disposal of Contaminated Solids

  • Segregate Solids : Any solid materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips, silica gel) must also be treated as halogenated hazardous waste.

  • Containment : Collect these items in a dedicated, labeled, and sealed plastic bag or a puncture-resistant container for sharp items.[10] This container should also be marked as "Halogenated Solid Waste."

4.5. Arranging for Final Disposal

  • Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for vapor expansion.[8]

  • Contact EHS : Once the container is full or has been in use for a maximum of 3 months, arrange for pickup by your institution's trained EHS personnel.[8]

  • Never Use Drains : Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[7] This is illegal and environmentally damaging.

Section 5: Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to minimizing harm.

Table 3: Emergency First-Aid Measures [1]

Exposure Route First-Aid Protocol
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical help.

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately. |

A clear, pre-planned workflow is essential for responding to spills safely and effectively.

SpillResponse cluster_0 Immediate Actions cluster_1 Spill Control Alert Alert personnel in the immediate area Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation (Increase fume hood sash height if safe) Assess Assess spill size and risk Ventilate->Assess SmallSpill Small Spill: Contain with chemical absorbent pads/granules Assess->SmallSpill  Small   LargeSpill Large Spill: Evacuate lab, close doors, call EHS/Emergency Response Assess->LargeSpill  Large   Cleanup Carefully collect absorbed material using non-sparking tools SmallSpill->Cleanup Dispose Place in a sealed, labeled container for hazardous waste disposal Cleanup->Dispose

Caption: Spill Response Workflow.

By integrating these principles of hazard awareness, rigorous segregation, and procedural diligence into your daily laboratory operations, you build a self-validating system of safety. This ensures that your innovative research does not come at the cost of personal well-being or environmental integrity.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.[Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR), U.S. Government Publishing Office.[Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations, Westlaw.[Link]

  • 8.1 Organic solvent waste. Kemicentrum, Lund University.[Link]

  • Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Kishida Chemical Co., Ltd.[Link]

  • Chemical Resistance of Glove Materials. SKS Science Products.[Link]

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc.[Link]

  • Chemical Resistance Reference Chart. Medicom.[Link]

  • Chemical Resistance Table for Gloves. Becky Aktsiaselts.[Link]

  • Gloves - Tables of Properties and Resistances. University of Nebraska-Lincoln.[Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). The National Academies Press.[Link]

  • Laboratory Safety and Chemical Hygiene Plan. University of Wisconsin-Madison.[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.[Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.[Link]

  • LCSS: FLUORINE. The National Academies Press.[Link]

  • Waste Management. The University of Edinburgh.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.